molecular formula C6H8N2O3S B1223200 4-Amino-3-hydroxybenzenesulfonamide CAS No. 3588-76-9

4-Amino-3-hydroxybenzenesulfonamide

Cat. No. B1223200
CAS RN: 3588-76-9
M. Wt: 188.21 g/mol
InChI Key: YIGBNEDFDIDTJU-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxybenzenesulfonamide is a chemical compound that has been shown to be an effective treatment for acute arsenic poisoning . This drug binds to arsenical by competitive inhibition, forming an inactive complex that is eliminated in the urine .


Molecular Structure Analysis

The molecular formula of 4-Amino-3-hydroxybenzenesulfonamide is C6H8N2O3S . The molecular weight is 188.21 g/mol .


Physical And Chemical Properties Analysis

The density of 4-Amino-3-hydroxybenzenesulfonamide is 1.58 g/cm3 . It has a boiling point of 451.5ºC at 760 mmHg and a melting point of ≥150ºC .

Scientific Research Applications

Medicine: Anticancer and Antimicrobial Applications

4-Amino-3-hydroxybenzenesulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents . These compounds can inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition can lead to the development of novel antiproliferative agents, offering a promising avenue for cancer treatment.

Environmental Science: Pollutant Detection and Degradation

In environmental science, materials with enzyme-like catalytic characteristics, such as those derived from 4-Amino-3-hydroxybenzenesulfonamide, are utilized for pollutant detection and degradation . These materials, known as nanozymes, offer robust performance in complex matrices and are essential for efficient environmental monitoring and remediation .

Analytical Chemistry: Spectrophotometry and Crystallography

The compound’s derivatives are used in analytical chemistry for spectrophotometry and crystallography. They help in determining the crystal and molecular structures of various substances, which is crucial for understanding chemical properties and reactions .

Biotechnology: Drug Development

In biotechnology research, 4-Amino-3-hydroxybenzenesulfonamide is used in the design and synthesis of new drugs . It has shown effectiveness in treating acute arsenic poisoning by forming an inactive complex with arsenical, which is then eliminated .

Material Science: Nanomaterial Synthesis

This compound plays a role in material science , particularly in the synthesis of nanomaterials. Its derivatives can be used to modify the surface properties of materials like graphene oxide, which has applications in various technological fields .

Industrial Processes: Enzyme Mimics

In industrial processes, derivatives of 4-Amino-3-hydroxybenzenesulfonamide can act as enzyme mimics. These mimics are crucial for catalyzing specific reactions, which are essential for the production of various industrial products .

Mechanism of Action

Target of Action

4-Amino-3-hydroxybenzenesulfonamide is a chemical compound that has been shown to be an effective treatment for acute arsenic poisoning . The primary target of this compound is arsenic, a toxic element. The compound binds to arsenic by competitive inhibition, forming an inactive complex .

Mode of Action

The mode of action of 4-Amino-3-hydroxybenzenesulfonamide involves the formation of an inactive complex with arsenic. This is achieved through competitive inhibition, where the compound competes with other molecules for binding sites on arsenic . This interaction results in the neutralization of arsenic’s toxicity, thereby mitigating the harmful effects of arsenic poisoning .

Biochemical Pathways

The biochemical pathways affected by 4-Amino-3-hydroxybenzenesulfonamide are primarily related to arsenic detoxification. The compound’s interaction with arsenic disrupts the normal biochemical processes involving arsenic, leading to the formation of an inactive complex that is eliminated from the body . The downstream effects of this interaction include the reduction of arsenic toxicity and the prevention of further harm caused by arsenic poisoning .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Amino-3-hydroxybenzenesulfonamide are crucial for its bioavailability and therapeutic effectiveness. The compound is metabolized through oxidation by cytochrome P450 enzymes, reduction by glutathione reductase, or conjugation with glutathione . This drug also inhibits the uptake of carbon sources by rat liver microsomes, which may be due to its ability to inhibit transport proteins .

Result of Action

The molecular and cellular effects of 4-Amino-3-hydroxybenzenesulfonamide’s action primarily involve the detoxification of arsenic. By forming an inactive complex with arsenic, the compound prevents arsenic from exerting its toxic effects at the molecular and cellular levels . This results in a decrease in arsenic toxicity and an improvement in the symptoms of arsenic poisoning .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-3-hydroxybenzenesulfonamide. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s ability to bind to arsenic and form an inactive complex . Therefore, understanding and controlling these environmental factors is crucial for maximizing the therapeutic effectiveness of 4-Amino-3-hydroxybenzenesulfonamide .

Safety and Hazards

The safety data sheet for 4-Amino-3-hydroxybenzenesulfonamide indicates that it is not intended for human or veterinary use . It is for research use only .

properties

IUPAC Name

4-amino-3-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGBNEDFDIDTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189439
Record name 3-Hydroxysulfanilamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-hydroxybenzenesulfonamide

CAS RN

3588-76-9
Record name 2-Aminophenol-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3588-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxysulfanilamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxysulfanilamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-hydroxybenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Amino-3-hydroxybenzenesulfonamide in the synthesis of the novel Au(III) complex and how does its incorporation influence the complex's biological activity?

A1: 4-Amino-3-hydroxybenzenesulfonamide serves as a crucial building block in the multi-step synthesis of the azo-Schiff base ligand. This ligand then coordinates with the Au(III) ion to form the final complex []. While the paper doesn't explicitly detail the individual contributions of 4-Amino-3-hydroxybenzenesulfonamide to the final complex's activity, it highlights that the inclusion of this molecule within the ligand structure contributes to the overall properties of the complex. This is because the final ligand structure, incorporating 4-Amino-3-hydroxybenzenesulfonamide, provides specific coordination sites and influences the overall charge and geometry of the resulting Au(III) complex. These factors, in turn, likely influence the complex's interaction with biological targets like bacteria and human cancer cell lines, contributing to its observed biological activity []. Further research focusing on structure-activity relationships would be needed to dissect the specific contributions of 4-Amino-3-hydroxybenzenesulfonamide to the complex's biological activity.

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